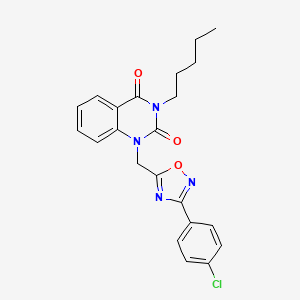
Indolizine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolizine is a nitrogen-containing heterocycle . It is an uncommon isomer of indole with the nitrogen located at a ring fusion position . Indolizine serves as a precursor for widespread indolizidine alkaloids .
Synthesis Analysis
Indolizine and its derivatives can be synthesized through various methods. Radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . A palladium-catalyzed, multicomponent synthesis of indolizines has been reported, which involves the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .Molecular Structure Analysis
Indolizine consists of a 10π conjugated planar electronic structure . The similarity between the indole and indolizine nuclei has prompted speculation that indolizine analogs of certain biologically active indoles may confer similar or even better biological activities .Chemical Reactions Analysis
Indolizine derivatives have been synthesized using radical species or radical intermediates . The reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .Wissenschaftliche Forschungsanwendungen
Biological Activities and Medicinal Applications
Indolizine-5-carboxylic acid, a nitrogen-containing heterocycle, has garnered attention due to its potential biological activities. Researchers have explored its use in various medicinal contexts, including:
- Antiviral Properties : Investigations suggest that indolizine derivatives exhibit antiviral effects, making them promising candidates for antiviral drug development .
- Anti-Inflammatory Activity : Some indolizine compounds demonstrate anti-inflammatory properties, which could be valuable in treating inflammatory diseases .
- Anticancer Potential : Researchers have studied indolizines for their potential as anticancer agents. These compounds may interfere with cancer cell growth and proliferation .
- Antidiabetic Effects : Indolizine derivatives have shown promise in managing diabetes by modulating glucose metabolism .
Fluorescent Materials and Sensing Applications
Indolizine-5-carboxylic acid derivatives exhibit excellent fluorescence properties, making them useful in:
- Organic Fluorescent Molecules : Some indolizine derivatives can serve as organic fluorescent molecules for biological imaging and material applications. Their fluorescence properties enable visualization of cellular processes and structures .
- Sensors and Probes : Researchers have explored indolizines as fluorescent sensors and probes for detecting specific analytes, such as metal ions or biomolecules .
Synthetic Methodology and Material Chemistry
Indolizine-5-carboxylic acid synthesis methods and material applications include:
- Radical-Induced Synthesis : Radical-induced approaches offer efficient heterocycle construction and C–C or C–X bond formation. Researchers have developed strategies using radical species or intermediates to synthesize indolizines and their derivatives .
- π-Expanded Indolizines : Recent advances include elegant routes to highly-substituted 1-cyanoindolizines and 3-cyanoindolizines. These π-expanded indolizines have potential applications in material chemistry .
Carbonylation Reactions
Indolizines have also been investigated in carbonylation reactions, expanding their synthetic utility .
Hui, J., Ma, Y., Zhao, J., & Cao, H. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 19(47), 10162–10175. Link A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Link Wang, X., & Wang, J. (2016). Recent advances in the synthesis of indolizines and their π-expanded derivatives. Organic & Biomolecular Chemistry, 14(22), 5008–5017. Link Palladium catalyzed synthesis of indolizines via the carbonylative cross-coupling of 1,3-dienes with aryl iodides. (2021). Chemical Science, 12(5), 1799–1804. Link
Safety And Hazards
Zukünftige Richtungen
Indolizine and its derivatives have a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . This suggests potential future directions in the development of novel approaches for the synthesis of indolizine and its derivatives .
Eigenschaften
IUPAC Name |
indolizine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRPQLCQHIAMTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CN2C(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



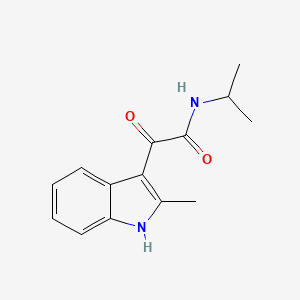
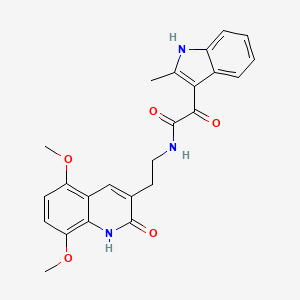
![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)

![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)
![S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate](/img/structure/B2363823.png)
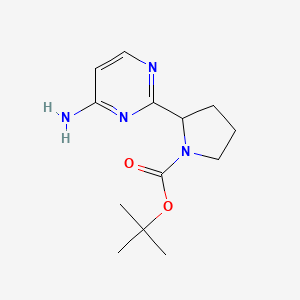
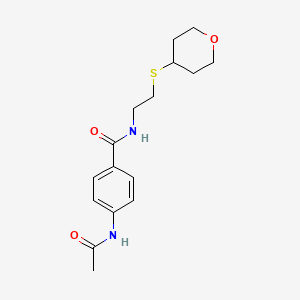
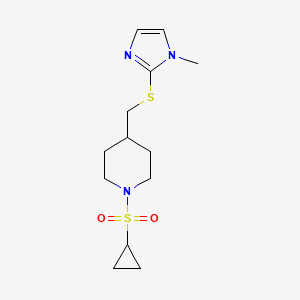
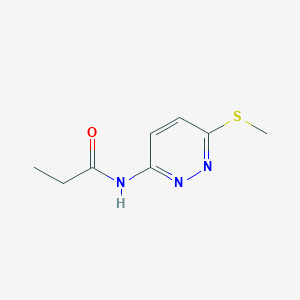
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2363833.png)
